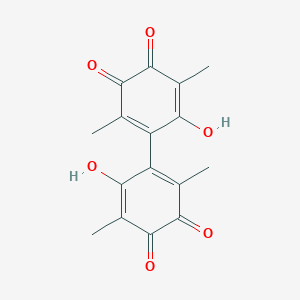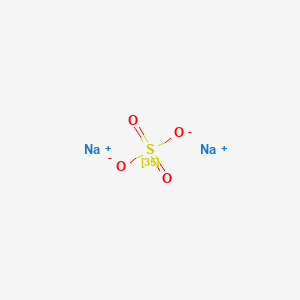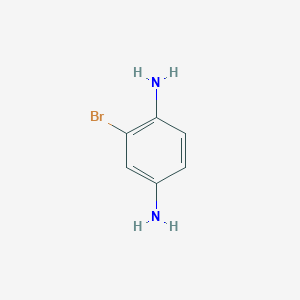
2-Bromobenzene-1,4-diamine
Overview
Description
2-Bromobenzene-1,4-diamine, also known as 1,4-Diamino-2-bromobenzene, is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Bromobenzene-1,4-diamine consists of a benzene ring with two amine groups (-NH2) attached at the 1 and 4 positions and a bromine atom attached at the 2 position .Physical And Chemical Properties Analysis
2-Bromobenzene-1,4-diamine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Catalyst for Hydrogen Peroxide Bleaching in Photographic Processing Methods
The compound “2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine” has been reported in a patent as a catalyst for hydrogen peroxide bleaching in photographic processing methods . This application is significant as it enhances the efficiency of the bleaching process, improving the quality of the photographs.
Synthesis and Characterization
The synthesis and characterization of “2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine” have been reported in the chemical literature . The compound is synthesized by heating a mixture of N,N,N’,N’-tetramethyl-benzene-1,4-diamine, n-BuLi, and TMEDA to reflux . This process is crucial for the production of the compound for various applications.
Precursor for Preparing Fluorescent Dipolar Quinoxaline Derivatives
“4-Bromo-1,2-diaminobenzene”, a compound similar to “2-Bromobenzene-1,4-diamine”, can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives . These derivatives can find applications as potential emissive and electron-transport materials .
Synthesis of 6-bromo-2-methylbenzimidazole
“4-Bromo-1,2-diaminobenzene” can also be used in the synthesis of 6-bromo-2-methylbenzimidazole . This compound has potential applications in the field of medicinal chemistry.
Storage and Handling
The compound “2-Bromobenzene-1,4-diamine” should be stored in a dark place, sealed in dry, at 2-8°C . This information is crucial for researchers and scientists who handle the compound in their experiments.
Safety Information
The compound “2-Bromobenzene-1,4-diamine” has certain safety information associated with it. It is classified under the GHS07 hazard class, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . This information is important for ensuring the safe handling and use of the compound in research applications.
Safety and Hazards
2-Bromobenzene-1,4-diamine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
2-Bromobenzene-1,4-diamine, like other benzene derivatives, can undergo electrophilic aromatic substitution . This process involves the formation of a sigma bond with the benzene ring, generating a positively charged intermediate . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups and structure .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2893±200 °C, a melting point of 65-69°C (dec) (lit), and a vapor pressure of 000222mmHg at 25°C . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromobenzene-1,4-diamine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, its solubility in various solvents can affect its distribution and action in different environments .
properties
IUPAC Name |
2-bromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULVTOQNLILMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363957 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,4-diamine | |
CAS RN |
13296-69-0 | |
| Record name | 2-bromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




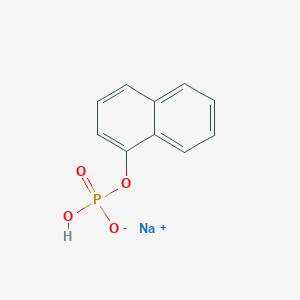
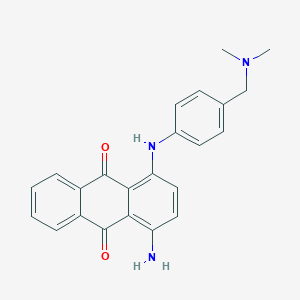
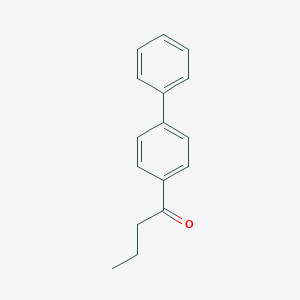
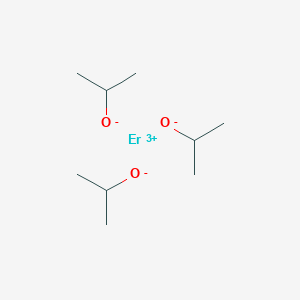
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
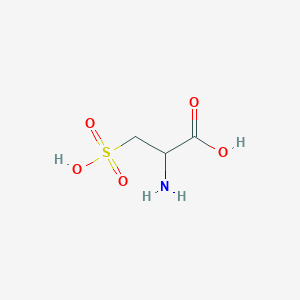
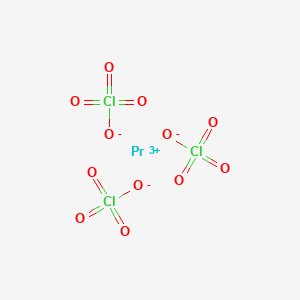
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
